![molecular formula C9H12O2 B14360353 Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate CAS No. 90582-29-9](/img/structure/B14360353.png)
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl bicyclo[410]hept-2-ene-7-carboxylate is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which in this case include a cyclopropane ring fused to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound’s unique structure makes it valuable in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate exerts its effects involves the interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, often involving the opening of the cyclopropane ring. This ring strain release provides a thermodynamic driving force for reactions, while the double bond within the skeleton offers kinetic opportunities for coordination to metal species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]hept-2-ene: A related compound with similar structural features but lacking the carboxylate group.
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[3.2.2]nonadienes: These compounds have a more complex ring system and different chemical properties.
Uniqueness
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate is unique due to its specific ring structure and functional groups. The presence of the carboxylate group enhances its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
90582-29-9 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h2,4,6-8H,3,5H2,1H3 |
InChI-Schlüssel |
LZELLMAWXJOCNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2C1C=CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


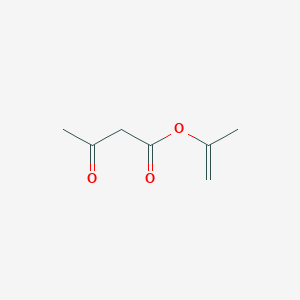


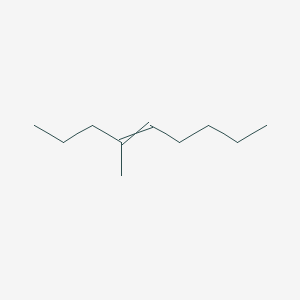
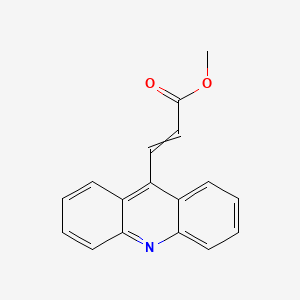
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
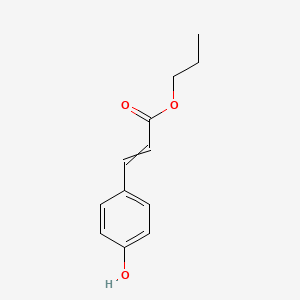
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
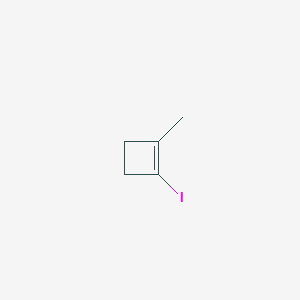

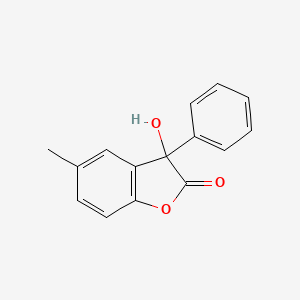
![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)

